Tetrabutylammonium borohydride
Overview
Description
Tetrabutylammonium borohydride is a quaternary ammonium borohydride compound widely used as a reducing agent in organic synthesis. It is known for its ability to reduce a variety of functional groups, including carboxylic acids, aldehydes, and ketones . The compound is represented by the chemical formula (CH₃CH₂CH₂CH₂)₄N(BH₄) and has a molecular weight of 257.31 g/mol .
Mechanism of Action
Target of Action
Tetrabutylammonium borohydride (TBAB) primarily targets carboxylic acids, aldehydes, ketones, β-ketoamides, β-ketoesters, and carbohydrate derivatives . These compounds are the key reactants in various biochemical reactions, and their reduction is often a crucial step in many synthetic processes.
Mode of Action
TBAB acts as a reducing agent . It facilitates the reduction of its targets by donating hydride ions (H^-), which are then accepted by the target molecules. This results in the reduction of the target molecules and the oxidation of the TBAB.
Biochemical Pathways
The exact biochemical pathways affected by TBAB depend on the specific target molecules. For instance, the reduction of carbonyl groups in aldehydes and ketones can result in the formation of alcohols, which can participate in different biochemical reactions .
Pharmacokinetics
It is also likely to be sensitive to moisture .
Result of Action
The primary result of TBAB’s action is the reduction of its target molecules . This can lead to significant changes in the target molecules’ chemical structure and properties, potentially altering their biological activity. For instance, the reduction of carbonyl groups in aldehydes and ketones can result in the formation of alcohols .
Action Environment
The action of TBAB can be influenced by various environmental factors. For instance, it is known to be hygroscopic and moisture-sensitive , meaning that it can absorb water from the environment, which can potentially affect its stability and reactivity . Additionally, the solvent environment can also influence TBAB’s action. For example, it has been used in chloroform, DMSO, and methanol .
Biochemical Analysis
Biochemical Properties
Tetrabutylammonium borohydride plays a significant role in biochemical reactions, primarily as a reducing agent. It interacts with various enzymes and proteins, facilitating the reduction of β-ketoamides, β-ketoesters, and carbohydrate derivatives . The nature of these interactions involves the transfer of hydride ions from this compound to the substrate, resulting in the reduction of the target molecule.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the redox state of cells, thereby modulating signaling pathways that depend on the cellular redox environment. Additionally, this compound can alter gene expression by affecting transcription factors sensitive to redox changes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the donation of hydride ions. This interaction can lead to the reduction of specific biomolecules, thereby altering their activity. For instance, the reduction of disulfide bonds in proteins can result in changes in protein conformation and function. This compound can also inhibit or activate enzymes by reducing key functional groups within the enzyme’s active site .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is known to be moisture-sensitive and can degrade upon exposure to air and moisture . Long-term studies have shown that this compound can have sustained effects on cellular function, although these effects may diminish as the compound degrades.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can effectively reduce target molecules without causing significant toxicity. At high doses, this compound can exhibit toxic effects, including cellular damage and oxidative stress . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effect.
Metabolic Pathways
This compound is involved in metabolic pathways that include the reduction of various substrates. It interacts with enzymes such as reductases, which facilitate the transfer of hydride ions from this compound to the substrate. This interaction can affect metabolic flux and alter the levels of specific metabolites within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its overall activity and function . The compound’s distribution is also affected by its solubility and stability in different cellular environments.
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its role in reducing specific substrates within distinct cellular regions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrabutylammonium borohydride can be synthesized through an exchange reaction between tetrabutylammonium bromide and sodium borohydride. This reaction typically occurs in an ether isopropyl alcohol or benzene medium . The reaction is as follows: [ \text{(CH₃CH₂CH₂CH₂)₄NBr} + \text{NaBH₄} \rightarrow \text{(CH₃CH₂CH₂CH₂)₄N(BH₄)} + \text{NaBr} ]
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally involves the same principles as laboratory preparation, scaled up to meet industrial demands. The use of efficient solvents and reaction conditions ensures high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: Tetrabutylammonium borohydride primarily undergoes reduction reactions. It is effective in reducing carboxylic acids, aldehydes, ketones, β-ketoamides, β-ketoesters, and carbohydrate derivatives .
Common Reagents and Conditions:
Reduction of Carboxylic Acids: Typically performed in an ether or alcohol solvent at room temperature.
Reduction of Aldehydes and Ketones: Often carried out in the presence of an alcohol solvent, such as methanol or ethanol, under mild conditions.
Reduction of β-Ketoamides and β-Ketoesters: These reactions are usually conducted in an inert atmosphere to prevent oxidation.
Major Products:
Reduction of Carboxylic Acids: Produces primary alcohols.
Reduction of Aldehydes: Yields primary alcohols.
Reduction of Ketones: Results in secondary alcohols.
Scientific Research Applications
Tetrabutylammonium borohydride has a wide range of applications in scientific research:
Biology: Employed in the modification of biomolecules and the synthesis of biologically active compounds.
Medicine: Utilized in the preparation of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of fine chemicals and specialty materials.
Comparison with Similar Compounds
Tetrabutylammonium bromide: Used as a phase-transfer catalyst in various organic reactions.
Tetraethylammonium borohydride: Another quaternary ammonium borohydride used for similar reduction reactions.
Sodium borohydride: A widely used reducing agent in organic synthesis.
Uniqueness: Tetrabutylammonium borohydride is unique due to its high solubility in organic solvents and its ability to selectively reduce a wide range of functional groups under mild conditions. Its quaternary ammonium structure enhances its solubility and reactivity compared to other borohydrides .
Properties
InChI |
InChI=1S/C16H36N.B/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;/h5-16H2,1-4H3;/q+1;-1 | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGIQRFZMJGZMNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-].CCCC[N+](CCCC)(CCCC)CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36BN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70955336 | |
Record name | N,N,N-Tributylbutan-1-aminium tetrahydroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70955336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33725-74-5 | |
Record name | 1-Butanaminium, N,N,N-tributyl-, tetrahydroborate(1-) (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N,N,N-Tributylbutan-1-aminium tetrahydroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70955336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrabutylammonium tetrahydroborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.948 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does TBABH4 interact with its target molecules?
A1: TBABH4 acts as a source of hydride ions (H-), which are strong nucleophiles. These hydride ions attack electrophilic centers in target molecules, leading to reduction. [, , ]
Q2: What are the typical downstream effects of TBABH4 reduction?
A2: TBABH4 reduction can lead to various transformations depending on the substrate, including:
- Reduction of carbonyl compounds: Aldehydes and ketones are reduced to their corresponding alcohols. [, , ]
- Reduction of alkynes: Alkynes are selectively reduced to (Z)-alkenes with high stereoselectivity. []
- Reduction of halo compounds: Bromo compounds can undergo tandem reductions to yield various products. []
Q3: What is the molecular formula and weight of TBABH4?
A3: The molecular formula is C16H39BN and the molecular weight is 257.36 g/mol.
Q4: Are there any characteristic spectroscopic data for TBABH4?
A4: While specific spectroscopic data might vary based on the solvent and conditions, 1H NMR and 2H NMR studies have provided valuable insights into the structure and reactivity of TBABH4 and its complexes. [, ]
Q5: How does the performance of TBABH4 vary under different conditions?
A5: TBABH4 exhibits solvent-dependent reactivity. For example, it shows chemoselectivity towards bifunctional esters in chlorinated solvents. [] Reaction rates and selectivity can also be influenced by temperature and the presence of additives. [, ]
Q6: What are some notable applications of TBABH4 due to its stability and compatibility?
A6:
- Organic electrosynthesis: TBABH4 serves as a sacrificial reductant, replacing sacrificial anodes and reducing metal waste. []
- Preparation of alkylferrocenes: It facilitates an efficient and mild ionic hydrogenation method. []
Q7: What is the role of TBABH4 in catalysis?
A7: TBABH4 can be used directly as a reducing agent or as a precursor for generating active catalytic species. [, , ]
Q8: Can you provide examples of TBABH4's catalytic selectivity?
A8:
- Chemoselective reduction: TBABH4 selectively reduces functional groups in the presence of esters in chloro solvents. []
- Stereoselective reduction: It shows excellent selectivity in the semihydrogenation of alkynes to (Z)-alkenes. []
Q9: How is TBABH4 employed in the synthesis of complex molecules?
A9: TBABH4 plays a crucial role in the synthesis of various compounds, including:
- C2-Symmetric diphenyltetrahydrothiophenes: Used in a borane system for crucial steps. []
- Inositolphosphoglycans: Employed in the synthesis of protected galactosamine derivatives. []
Q10: Has TBABH4 been studied using computational chemistry approaches?
A10: While specific examples from the provided papers are limited, computational methods like DFT calculations could offer insights into TBABH4's reactivity, reaction mechanisms, and selectivity.
Q11: Are there any alternatives to TBABH4 in its various applications?
A29: Yes, several other borohydrides, such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4), are commonly used as reducing agents. The choice depends on factors like reactivity, selectivity, and compatibility with specific reaction conditions. []
Q12: What are some essential tools and resources for research involving TBABH4?
A30:
- Nuclear Magnetic Resonance (NMR) spectroscopy: Characterizing reaction intermediates and products. [, ]
- Electron Paramagnetic Resonance (EPR) spectroscopy: Studying radical intermediates in TBABH4 reactions. [, ]
- Chromatographic techniques (HPLC): Monitoring reaction progress and isolating products. []
Q13: What are some key historical milestones in the research and applications of TBABH4?
A13: While specific historical milestones are not mentioned in the provided research, early studies likely focused on its synthesis and fundamental reactivity. Over time, research has expanded to explore its applications in organic synthesis, catalysis, and material science.
Q14: How has research on TBABH4 fostered cross-disciplinary collaborations?
A32: The diverse applications of TBABH4 have led to collaborations between organic chemists, material scientists, and those working in fields like nanoscience and catalysis. [, , ]
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